NET-POLYACRYLIC-INTER-NET-POLYSILOXANE

Optical transparency IPN glazing Impact modifier clarity

NET-POLYACRYLIC-INTER-NET-POLYSILOXANE (CAS 143106-82-5) is a fully interpenetrating polymer network (IPN) composed of a polysiloxane network and a polyacrylic network, wherein both components are crosslinked in the presence of each other to form a molecular-level entanglement. The polyacrylic phase is formed from butyl acrylate, allyl methacrylate, methyl methacrylate, and 3-methacryloxypropylmethyldimethoxysilane, interpenetrated with cyclic dimethylsiloxane.

Molecular Formula C32H52O8
Molecular Weight 0
CAS No. 143106-82-5
Cat. No. B1176495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNET-POLYACRYLIC-INTER-NET-POLYSILOXANE
CAS143106-82-5
Molecular FormulaC32H52O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NET-POLYACRYLIC-INTER-NET-POLYSILOXANE (CAS 143106-82-5): Procurement-Grade Interpenetrating Polymer Network Impact Modifier


NET-POLYACRYLIC-INTER-NET-POLYSILOXANE (CAS 143106-82-5) is a fully interpenetrating polymer network (IPN) composed of a polysiloxane network and a polyacrylic network, wherein both components are crosslinked in the presence of each other to form a molecular-level entanglement [1]. The polyacrylic phase is formed from butyl acrylate, allyl methacrylate, methyl methacrylate, and 3-methacryloxypropylmethyldimethoxysilane, interpenetrated with cyclic dimethylsiloxane . Physically, the product is supplied as particles with an average size of 280 μm and a density of 1.17 g/mL at 25 °C . It is industrially positioned as an IPN impact modifier for PVC and engineering plastics, delivering a combination of high impact strength and good weatherability .

Why Generic Substitution Fails for NET-POLYACRYLIC-INTER-NET-POLYSILOXANE (CAS 143106-82-5): Architectural and Performance Differentiation


In-class impact modifiers—such as MBS (methacrylate-butadiene-styrene), acrylic core-shell (AIM), and chlorinated polyethylene (CPE)—cannot simply replace NET-POLYACRYLIC-INTER-NET-POLYSILOXANE because their molecular architectures dictate fundamentally different performance envelopes. MBS provides high room-temperature impact but contains unsaturation that leads to poor UV/weatherability [1]. Acrylic modifiers offer weatherability but may sacrifice low-temperature impact or transparency. CPE provides moderate toughening at low cost but with lower efficiency. The full-IPN architecture of this compound, with its co-continuous polysiloxane and polyacrylic networks, is explicitly designed to simultaneously deliver optical transparency (light transmission ≥90% per ASTM D1003), high impact strength, and intrinsic polysiloxane-mediated weatherability and surface properties [1]. The following quantitative evidence demonstrates where generic substitution fails and why procurement decisions must be evidence-based.

Quantitative Differentiators for NET-POLYACRYLIC-INTER-NET-POLYSILOXANE (CAS 143106-82-5): Evidence-Based Procurement Guide


Optical Transparency: ≥90% Light Transmission vs. Opaque MBS and Lower-Transmission Acrylic Modifiers

The polysiloxane-polyacrylic IPN material achieves light transmission values as high as 90% when measured per ASTM D1003 [1]. In contrast, MBS impact modifiers inherently produce opaque or translucent PVC compounds due to the refractive index mismatch of butadiene rubber domains, limiting their use in transparent outdoor applications [2]. While acrylic core-shell impact modifiers can yield transparent compounds, their light transmission typically falls in the 80–88% range depending on loading and particle size, and the silicone component in the IPN architecture additionally provides superior surface smoothness and scratch-healing capability [1]. For glazing, bulletproof screens, and transparent protective articles, this ~90% transmission threshold represents a critical procurement specification that MBS-based modifiers cannot meet.

Optical transparency IPN glazing Impact modifier clarity

Particle Morphology: 280 μm Average Particle Size vs. Fine-Powder Impact Modifiers

The compound is supplied with a controlled average particle size of 280 μm . By comparison, conventional MBS, acrylic, and CPE impact modifiers are typically supplied as fine powders with apparent bulk densities of 0.25–0.55 g/cm³ and particle sizes predominantly below 100 μm [1]. The larger, granular morphology of this IPN product reduces dusting during handling and may improve feeding consistency in gravimetric dosing systems. This physical form differentiation is directly relevant to industrial compounding operations where airborne particulates present occupational health concerns and metering accuracy affects product consistency.

Particle size distribution Compounding processability Dust-free handling

Thermal Processing Window: Rear Barrel Temperature 275–290°C vs. MBS Thermal Limitations

Processing data for this IPN indicate a rear barrel temperature range of 275–290°C (527–554°F) for injection molding [1]. This thermal window exceeds the practical upper limit for MBS impact modifiers, where butadiene unsaturation makes the polymer susceptible to thermal degradation and discoloration at sustained temperatures above approximately 250°C [2]. Acrylic impact modifiers typically process in the 160–220°C range . The elevated processing capability of the polysiloxane-polyacrylic IPN enables compounding with engineering thermoplastics that require high melt temperatures, including polycarbonate and certain polyester grades, without modifier degradation.

Thermal stability Processing window Injection molding temperature

IPN Morphology: Simultaneous Impact Strengthening and Intrinsic Weatherability vs. Single-Phase Modifier Trade-offs

The full-IPN structure, with co-continuous polysiloxane and polyacrylic networks, provides a synergistic combination of impact modification and weatherability that single-phase modifiers cannot replicate [1]. MBS impact modifiers provide excellent room-temperature impact but lack weatherability due to unsaturated butadiene bonds [2]. Acrylic core-shell modifiers offer weatherability but may exhibit reduced low-temperature impact efficiency. CPE provides moderate toughening but at lower impact efficiency per unit loading. The IPN architecture of this compound creates a polysiloxane-rich surface layer (~5 nm thickness) that dominates surface properties, imparting low wettability and scratch-healing capability upon heating [1], while the interpenetrated polyacrylic network contributes mechanical reinforcement. For PDMS/PAAc IPN analogs, a reinforcing effect was quantitatively observed at ~20 wt% PAAc content, where bimodal particle size distribution in the dispersed phase maximized mechanical synergy [3].

Interpenetrating polymer network Weather resistance Impact-weatherability balance

High-Value Application Scenarios for NET-POLYACRYLIC-INTER-NET-POLYSILOXANE (CAS 143106-82-5) Stemming from Differential Evidence


Transparent Outdoor Glazing and Bulletproof Screens Requiring ≥90% Light Transmission

The material's ≥90% light transmission (ASTM D1003), combined with the polysiloxane network's inherent UV stability and scratch-healing capability, makes it suitable for transparent glazing and bulletproof screens where optical clarity cannot be compromised [1]. MBS-based impact modifiers are excluded because their butadiene domains produce opacity, while standard acrylic modifiers may not achieve the same transmission threshold. Procurement specifications for security glazing should reference the 90% transparency value as a minimum performance criterion.

Weatherable PVC Profiles and Engineering Plastic Parts for Long-Term Outdoor Exposure

For PVC window profiles, siding, and outdoor engineering plastic components, the IPN architecture provides both impact toughening and polysiloxane-mediated weatherability in a single additive [1]. Unlike MBS, which degrades under UV exposure, the saturated polysiloxane backbone resists photodegradation. The material's thermal processing window of 275–290°C [2] also enables compounding with higher-melting engineering resins such as polycarbonate, where MBS would thermally degrade. Industrial compounders should consider this IPN when formulating for applications requiring 10+ year outdoor durability without loss of impact performance.

Dust-Controlled Compounding Operations Requiring Granular Modifier Morphology

The 280 μm average particle size represents a granular, low-dust physical form that is advantageous for industrial compounding facilities with stringent occupational exposure limits. Fine-powder impact modifiers (MBS, acrylic, CPE) generate airborne particulates that can affect worker safety and require local exhaust ventilation. The granular form improves material handling, reduces dust-related product loss, and enhances gravimetric feeding accuracy in continuous compounding lines. Procurement specifications for industrial-scale compounding should consider particle morphology alongside chemical performance.

Scratch-Recoverable Transparent Articles via Polysiloxane Surface Layer

The IPN structure creates a polysiloxane-rich surface layer approximately 5 nm thick that dominates surface properties, including low wettability and the ability to recover surface smoothness upon mild heating after scratching [1]. This unique surface characteristic enables applications in transparent protective covers, instrument panels, and display screens where surface aesthetics must be maintained over the product lifetime. This feature is absent in conventional acrylic or MBS impact modifiers, which lack the self-healing polysiloxane surface domain.

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